

# Minoxidil versus Aminexil: a comparative study on hair regrowth efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Minoxidil |           |
| Cat. No.:            | B1677147  | Get Quote |

# A Comparative Analysis of Minoxidil and Aminexil for Hair Regrowth

For Immediate Release: A comprehensive review of **Minoxidil** and Aminexil, two prominent molecules in the management of hair loss, reveals distinct mechanisms of action and levels of clinical evidence supporting their efficacy in promoting hair regrowth. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

## Introduction

Androgenetic alopecia (AGA), the most common form of hair loss, is characterized by the progressive miniaturization of hair follicles. **Minoxidil**, an FDA-approved over-the-counter treatment, and Aminexil, a cosmetic molecule, are both widely used in topical formulations to counteract this condition. While both aim to improve hair density and reduce hair loss, they operate through different primary pathways and are supported by varying levels of clinical evidence. This guide synthesizes the current scientific understanding of both compounds to provide a clear comparison of their efficacy.

## **Mechanisms of Action**

The primary mechanisms through which **Minoxidil** and Aminexil exert their effects on the hair follicle are distinct. **Minoxidil** is primarily known as a potassium channel opener, while Aminexil



is recognized for its anti-fibrotic properties.

Minoxidil: The therapeutic effect of Minoxidil on hair follicles is not fully elucidated but is understood to involve multiple pathways. Its active form, minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels (KATP) in the vascular smooth muscle and hair follicles. [1] This action is believed to enhance microcirculation around the follicles, promoting the delivery of oxygen, blood, and nutrients.[1] Furthermore, Minoxidil is thought to directly stimulate hair follicle cells, prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle.[1] Some evidence also suggests it may upregulate Vascular Endothelial Growth Factor (VEGF), which is crucial for follicular vascularization.



Click to download full resolution via product page

Caption: Minoxidil's Proposed Signaling Pathway.

Aminexil: Aminexil, also known as Diaminopyrimidine Oxide, is a molecule developed to counteract the stiffening of collagen around the hair follicles, a phenomenon known as perifollicular fibrosis. This fibrosis can compress the hair root, leading to premature hair loss. Aminexil is proposed to work by inhibiting the enzyme lysyl hydroxylase, which is involved in the cross-linking of collagen fibers. By preventing this hardening, Aminexil helps to maintain the suppleness and elasticity of the tissues surrounding the hair root, thereby improving hair anchorage in the scalp.





Click to download full resolution via product page

Caption: Aminexil's Proposed Mechanism of Action.

# **Experimental Protocols**

The methodologies for evaluating the efficacy of **Minoxidil** and Aminexil vary across studies. Below are summaries of typical protocols for key clinical and preclinical investigations.

**Minoxidil** Clinical Trial Protocol (Adapted from a 48-week, randomized, placebo-controlled trial in men with AGA)

- Study Design: A 48-week, double-blind, placebo-controlled, randomized, multicenter trial.
- Participants: Men aged 18-49 years with a clinical diagnosis of AGA.
- Intervention: Participants were randomized to receive 5% topical minoxidil solution, 2% topical minoxidil solution, or a placebo vehicle, applied twice daily.
- Primary Efficacy Endpoint: The primary measure of efficacy was the change from baseline in non-vellus hair count in a 1 cm² target area of the scalp at week 48.
- Method of Assessment: Hair counts were performed using macrophotographs of the target area. Investigators and patients also provided subjective assessments of hair growth and scalp coverage.

Aminexil Preclinical Comparative Study Protocol (Adapted from an animal model study)



- Study Design: A 28-day study on female Wistar-Bratislava rats.
- Participants: Thirty-two adult female rats were divided into four groups.
- Intervention: Two areas on the dorsal midline were shaved. One side served as a control, while the other received daily topical application of 2% **minoxidil**, Aminexil (1.5%), Kerium, or no treatment (sham control).
- Efficacy Endpoints: Hair regrowth was evaluated through:
  - Trichoscopy: Visual assessment of hair density.
  - Hair Weight: The weight of grown hair from a 1 cm<sup>2</sup> surface area.
  - Morphometric Assessment: Histopathological examination for follicle count and the percentage of follicles in the anagen phase.





Click to download full resolution via product page

Caption: Typical Workflow for a Hair Regrowth Clinical Trial.



## **Data Presentation**

Quantitative data on the efficacy of **Minoxidil** and Aminexil are presented below. It is important to note that the data for **Minoxidil** is derived from a large-scale, placebo-controlled human clinical trial, while the Aminexil data is from an observational human study and a preclinical animal study due to the limited availability of placebo-controlled, quantitative human trials.

Table 1: Efficacy of **Minoxidil** in Men with Androgenetic Alopecia (48-Week Human Clinical Trial)

| Treatment Group | Mean Change from Baseline in Non-Vellus<br>Hair Count (hairs/cm²) |
|-----------------|-------------------------------------------------------------------|
| 5% Minoxidil    | +38.3                                                             |
| 2% Minoxidil    | +26.4                                                             |
| Placebo         | +5.4                                                              |

Data adapted from a randomized, double-blind, placebo-controlled trial.

Table 2: Efficacy of Aminexil in Mild Androgenetic Alopecia (Observational Human Study)

| Parameter                                   | Result            |
|---------------------------------------------|-------------------|
| Investigator-Rated Improvement in Hair Loss | 87.1% of subjects |
| Subject Satisfaction (0-10 scale)           | 7.9 ± 1.7         |

Data from an open-label, observational study on Aminexil Clinical 5. Note: This study lacked a placebo control group.[2]

Table 3: Comparative Efficacy in an Animal Model (28-Day Rat Study)



| Treatment Group     | Anagen Induction<br>(%) | Follicle Count<br>(Subcutaneous<br>Layer) | Hair Regrowth<br>Effect |
|---------------------|-------------------------|-------------------------------------------|-------------------------|
| 2% Minoxidil        | 61.7%                   | Increased (p<0.05 vs. control)            | High                    |
| Aminexil (1.5%)     | 27.1%                   | Very Low                                  | Low                     |
| Control (Untreated) | 27.1%                   | Not specified                             | N/A                     |

Data adapted from a comparative study on a rat model of hair regrowth.[1]

# **Comparative Analysis of Efficacy**

Based on the available data, **Minoxidil** has a more robust body of evidence supporting its efficacy in promoting hair regrowth in humans with AGA. The data from placebo-controlled clinical trials for **Minoxidil** demonstrates a statistically significant increase in non-vellus hair count compared to placebo.[3] The 5% solution was found to be more effective than the 2% solution.[3]

For Aminexil, the evidence from human studies is primarily from observational or open-label trials, which, while showing positive user-reported outcomes and investigator assessments, lack the scientific rigor of a placebo-controlled design.[2] The preclinical animal study that directly compared the two substances found 2% **minoxidil** to be significantly more efficacious than 1.5% Aminexil in inducing the anagen phase and increasing follicle count.[1] In this animal model, the effect of Aminexil on anagen induction was not superior to the control group.[1]

### Conclusion

In a comparative assessment, **Minoxidil** is supported by a higher level of scientific evidence for hair regrowth efficacy in androgenetic alopecia than Aminexil. The quantitative data from large-scale, placebo-controlled human clinical trials consistently demonstrates **Minoxidil**'s ability to increase hair density. Aminexil's proposed mechanism of preventing perifollicular fibrosis is scientifically plausible, and observational studies suggest user satisfaction. However, the lack of robust, placebo-controlled, quantitative human trial data makes a direct comparison of its efficacy to **Minoxidil** challenging. Preclinical data suggests **Minoxidil** has a more potent effect



on inducing the anagen phase of the hair cycle. Future research involving head-to-head, randomized, placebo-controlled clinical trials in humans is necessary to definitively establish the comparative efficacy of Aminexil and **Minoxidil**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. generolon.com [generolon.com]
- 3. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minoxidil versus Aminexil: a comparative study on hair regrowth efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677147#minoxidil-versus-aminexil-a-comparative-study-on-hair-regrowth-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com